3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a conjugated exocyclic double bond. The (5E)-furan-2-ylmethylidene substituent introduces aromaticity and planar geometry, while the N-(2-hydroxy-4-nitrophenyl)propanamide moiety enhances polarity and hydrogen-bonding capacity. Its molecular formula is C₁₉H₁₅N₃O₆S₂, with a molecular weight of 445.47 g/mol.
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c21-13-8-10(20(24)25)3-4-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVFZWMHIDIFR-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thioamide with an α-halo carbonyl compound under basic conditions.
Furan Ring Introduction: The furan ring is introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and furfural in the presence of a base such as piperidine.
Attachment of Nitrophenyl Group: The final step involves the coupling of the intermediate with 2-hydroxy-4-nitroaniline under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Substitution: The furan ring and the thiazolidinone core can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that compounds similar to 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide exhibit a range of biological activities:
Antimicrobial Properties
Studies have shown that derivatives of thiazolidinones possess significant antibacterial activity against various strains of bacteria. For instance, compounds have demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .
Antiviral Activity
Thiazolidinone derivatives have been evaluated for their inhibitory effects on viral proteases. For example, certain compounds have shown inhibitory activity against the NS2B-NS3 protease of the Dengue virus and thrombin from bovine plasma, indicating potential for antiviral drug development .
Antimalarial and Antituberculosis Activity
In vitro studies on thiazolidinone derivatives indicate varying degrees of antimalarial activity against Plasmodium falciparum, with IC50 values demonstrating effectiveness against both chloroquine-resistant and sensitive strains. However, their anti-tuberculosis efficacy was found to be lower compared to established drugs like Isoniazid .
Anticancer Potential
Several studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds have been reported to inhibit tumor cell proliferation and angiogenesis, making them candidates for cancer therapy. In vitro assays showed potent antiproliferative effects on human cancer cell lines with IC50 values ranging from 7.0 to 20.3 µM .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of several thiazolidinone derivatives, revealing that modifications at specific positions significantly enhanced their activity against resistant bacterial strains .
- Antiviral Research : Research focusing on the design of protease inhibitors based on thiazolidinone structures showed promising results in inhibiting viral replication pathways, suggesting a pathway for developing new antiviral therapies .
- Cancer Treatment : A series of thiazolidinone derivatives were synthesized and tested for their ability to disrupt microtubule dynamics in cancer cells, leading to significant reductions in cell viability and growth rates across multiple cancer types .
Mechanism of Action
The mechanism of action of 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the nitrophenyl group can participate in redox reactions, affecting cellular processes. The furan ring may enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Rhodanine Core
Heterocyclic Substituents (Furan vs. Thiophene)
- Target Compound : The furan-2-ylmethylidene group provides moderate electron-richness due to the oxygen atom, influencing π-π stacking and dipole interactions.
- Analogues :
- Substituent: Thiophene-2-ylmethylidene (C₄H₃S) instead of furan.
- Molecular Weight: 392.48 g/mol (C₁₇H₁₃FN₂O₂S₃).
- 4-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide ():
- Substituent: Similar furan group but with a 4-methylphenyl amide.
- Impact: Reduced polarity compared to the nitro/hydroxyl substituents, favoring hydrophobic interactions .
Aromatic Ring Modifications
- Target Compound: 2-hydroxy-4-nitrophenyl group introduces strong electron-withdrawing effects and hydrogen-bond donor/acceptor sites.
- Analogues :
- Substituent: 3-Fluorophenyl (electron-withdrawing fluorine at meta position).
- N-Phenyl derivatives ():
- Substituents: Simple phenyl or 4-methylphenyl.
- Impact: Minimal polarity and electronic effects, limiting interactions with charged biological targets .
Physicochemical and Bioactive Properties
*LogP estimated using fragment-based methods.
Biological Activity
The compound 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 432.5 g/mol. The IUPAC name reflects its complex structure, which includes a furan ring and a thiazolidinone moiety. The presence of both electron-withdrawing and electron-donating groups in its structure suggests that it may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that thiazolidinones can inhibit key enzymes involved in metabolic pathways, leading to various physiological effects:
- Enzyme Inhibition : Studies have shown that derivatives of thiazolidinones exhibit inhibitory activity against serine proteases and metalloproteases, which are crucial in processes such as viral replication and bacterial cell wall synthesis .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against Gram-positive bacteria, with minimal inhibitory concentration (MIC) values indicating effectiveness . For example, derivatives have shown activity against Staphylococcus aureus and Staphylococcus epidermidis.
- Antiproliferative Effects : In vitro studies have revealed that the compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM . These findings suggest potential applications in cancer therapy.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study reported that the compound exhibited significant antimicrobial activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism was linked to the disruption of bacterial cell wall synthesis through protease inhibition .
- Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects on human cancer cell lines. The results indicated that the compound could effectively inhibit cell growth by inducing apoptosis, further supporting its potential as an anticancer agent .
- Antimalarial Activity : The compound was also tested for antimalarial properties against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, showing moderate efficacy that warrants further exploration for treatment options in malaria .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
The synthesis involves a multi-step process:
- Thiazolidinone core formation : React a thioamide with an appropriate amine under acidic conditions (e.g., HCl in ethanol) to form the thiazolidinone ring.
- Benzylidene conjugation : Introduce the furan-2-ylmethylidene group via a Knoevenagel condensation, typically using a base like piperidine in refluxing ethanol .
- Propanamide linkage : Couple the thiazolidinone intermediate with 2-hydroxy-4-nitroaniline using a coupling agent (e.g., DCC or EDCI) in anhydrous DMF . Optimization : Monitor reaction progress via TLC and adjust temperature/pH to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be prioritized?
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for furan and nitrophenyl groups), thiazolidinone methylidene (δ ~7.5 ppm, doublet), and amide NH (δ ~10 ppm, broad) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Antimicrobial screening : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected bioactivity or spectral anomalies)?
- Molecular docking : Use AutoDock Vina to model interactions with targets like PPARγ or EGFR. Compare binding affinities with known inhibitors to explain activity discrepancies .
- DFT calculations : Optimize the geometry (B3LYP/6-31G*) to predict NMR/IR spectra and reconcile experimental vs. theoretical data .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. What strategies are effective for resolving crystallographic ambiguities in structural determination?
- High-resolution X-ray diffraction : Collect data at ≤1.0 Å resolution using synchrotron sources. Refine with SHELXL, prioritizing restraints for disordered regions (e.g., nitro or furan groups) .
- Twinned data handling : Use TWINLAW in SHELXTL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing arrangements .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify substituents (e.g., replace furan with indole or trimethoxybenzylidene) and compare bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., thioxo group, nitrophenyl) via 3D-QSAR using CoMFA/CoMSIA .
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify off-target interactions .
Q. What advanced techniques optimize reaction scalability and reproducibility?
- Flow chemistry : Use microreactors to control exothermic steps (e.g., Knoevenagel condensation) and improve yield (>85%) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent ratio, catalyst loading) with minimal trials .
Methodological Notes
- Data Contradiction Resolution : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
- Crystallographic Refinement : Use OLEX2 for real-space validation and avoid overfitting with R-free monitoring .
- Biological Assay Validation : Include replicates (n ≥ 3) and statistical analysis (ANOVA with Tukey’s post-hoc test) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
